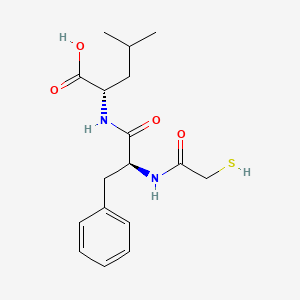
Mercaptoacetyl-Phe-Leu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercaptoacetyl-Phe-Leu is a dipeptide compound with the molecular formula C17H24N2O4S. It is known for its role as a potent inhibitor of certain bacterial enzymes, particularly those from Pseudomonas aeruginosa
Preparation Methods
Synthetic Routes and Reaction Conditions
Mercaptoacetyl-Phe-Leu can be synthesized through standard peptide synthesis techniques. The process typically involves the coupling of mercaptoacetic acid with the amino acids phenylalanine and leucine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale peptide synthesis techniques. These methods would likely employ automated peptide synthesizers and purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Mercaptoacetyl-Phe-Leu undergoes several types of chemical reactions, including:
Oxidation: The thiol group in the mercaptoacetyl moiety can be oxidized to form disulfides.
Reduction: Disulfides formed from oxidation can be reduced back to thiols using reducing agents.
Substitution: The compound can participate in substitution reactions where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include disulfides from oxidation and various substituted derivatives from substitution reactions .
Scientific Research Applications
Mercaptoacetyl-Phe-Leu has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex peptides and as a model compound for studying peptide chemistry.
Biology: The compound is studied for its inhibitory effects on bacterial enzymes, particularly those involved in pathogenicity.
Industry: It can be used in the development of antimicrobial coatings and materials.
Mechanism of Action
Mercaptoacetyl-Phe-Leu exerts its effects by inhibiting the activity of bacterial elastase enzymes. The thiol group in the mercaptoacetyl moiety interacts with the active site of the enzyme, blocking its catalytic activity. This inhibition prevents the enzyme from degrading host tissues and evading the immune response, thereby reducing the virulence of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Mercaptoacetyl-Phe-Tyr-amide: Another potent inhibitor of bacterial elastase with a similar mechanism of action.
Ile-Phe and Phe-Ile: These dipeptides are structurally similar and are studied for their self-assembling properties in hydrogel formation.
Uniqueness
Mercaptoacetyl-Phe-Leu is unique due to its specific inhibitory action on Pseudomonas aeruginosa elastase, making it a valuable compound for developing targeted antimicrobial therapies .
Properties
CAS No. |
83328-02-3 |
|---|---|
Molecular Formula |
C17H24N2O4S |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-3-phenyl-2-[(2-sulfanylacetyl)amino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C17H24N2O4S/c1-11(2)8-14(17(22)23)19-16(21)13(18-15(20)10-24)9-12-6-4-3-5-7-12/h3-7,11,13-14,24H,8-10H2,1-2H3,(H,18,20)(H,19,21)(H,22,23)/t13-,14-/m0/s1 |
InChI Key |
FFURXGIJWDIUDN-KBPBESRZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CS |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















